molecular formula C9H8N2O2 B12905417 3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one CAS No. 879-60-7

3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12905417
CAS No.: 879-60-7
M. Wt: 176.17 g/mol
InChI Key: JBDTUVFVJKCGHG-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a five-membered ring containing oxygen and nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of phenylhydrazine with methyl isocyanate under controlled conditions to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3,4-oxadiazole: Another oxadiazole derivative with similar biological activities.

    3-Methyl-4-nitro-1,2,5-oxadiazole: A related compound with different substituents and properties.

Uniqueness

3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

3-Methyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one (CAS Number: 879-60-7) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C9_9H8_8N2_2O2_2, with a molecular weight of approximately 176.17 g/mol. Its structure features a five-membered heterocyclic ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC9_9H8_8N2_2O2_2
Molecular Weight176.17 g/mol
LogP1.04
PSA48.03 Ų

Anticancer Properties

Recent studies indicate that compounds in the oxadiazole family exhibit significant anticancer activity. For instance, a review highlighted that various 1,3,4-oxadiazole derivatives were tested against different cancer cell lines. Notably, the compound demonstrated potent activity against leukemia cell lines such as HL-60 and MOLT-4, with IC50 values indicating effective inhibition of cell proliferation .

In a comparative study of several oxadiazole derivatives, This compound was part of a series that showed varying degrees of anticancer efficacy due to synergistic effects from lipophilicity and aryl hydrophobic interactions .

Enzyme Inhibition

One of the most compelling aspects of this compound is its role as an inhibitor of Notum carboxylesterase activity. Research has shown that it can inhibit Notum with an IC50 value of approximately 41 μM . This inhibition is significant as Notum is involved in the modulation of Wnt signaling pathways, which are crucial in cancer progression and other diseases.

Structure–Activity Relationship (SAR)

The SAR studies conducted on derivatives of 1,3,4-oxadiazoles have revealed that modifications at specific positions on the phenyl ring significantly affect biological activity. For example:

  • Substituents at the para position : Electron-withdrawing groups such as Cl or Br enhance antimicrobial activity.
  • Electron-donating groups : These have been associated with increased anticancer potential .

The presence of methyl groups at the 3-position and phenyl groups at the 5-position has been linked to improved pharmacological profiles.

Study on Antitumor Activity

A notable case study involved synthesizing various oxadiazole derivatives to evaluate their antitumor properties. The study reported that This compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutic agents like Doxorubicin .

In Vivo Studies

In vivo studies have also begun to explore the pharmacokinetic profiles of oxadiazole derivatives. These studies are crucial for understanding how these compounds behave within biological systems and their potential therapeutic windows .

Properties

CAS No.

879-60-7

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-methyl-5-phenyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C9H8N2O2/c1-11-9(12)13-8(10-11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

JBDTUVFVJKCGHG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

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